molecular formula C19H21NOS2 B11192166 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate

Cat. No.: B11192166
M. Wt: 343.5 g/mol
InChI Key: NGQKUDOEPPQSBC-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is an organic compound with the molecular formula C13H17NOS2. It is known for its unique chemical structure, which includes a diethylcarbamodithioate group attached to a 2-oxo-1,2-diphenylethyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is unique due to its specific diethylcarbamodithioate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NOS2

Molecular Weight

343.5 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C19H21NOS2/c1-3-20(4-2)19(22)23-18(16-13-9-6-10-14-16)17(21)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3

InChI Key

NGQKUDOEPPQSBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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